Predicted Target Profile Divergence from h-TNAP Prototype
The target compound is predicted to have a fundamentally different primary target profile compared to the most potent in-class analog from the Ejaz et al. (2018) series. The lead analog 2e is a potent h-TNAP inhibitor (IC50 = 0.079 µM), a profile not predicted for the target compound. Instead, computational SEA predicts the highest affinity for the enzyme carnitine O-palmitoyltransferase 1 (CPT1A) and mitochondrial carbonic anhydrases (CA5A/CA5B), with p-values of 27 and 31 respectively, indicating a distinct biological fingerprint [1][2].
| Evidence Dimension | Predicted primary pharmacological target |
|---|---|
| Target Compound Data | CPT1A (Max Tc: 40), CA5A/CA5B (Max Tc: 41) |
| Comparator Or Baseline | Analog 2e (thiazol-2-ylidene-benzamide derivative): experimentally validated h-TNAP inhibitor (IC50 = 0.079 ± 0.002 µM) |
| Quantified Difference | Qualitative target switch: from extracellular phosphatase (h-TNAP) to intracellular metabolic enzymes (CPT1A) and mitochondrial carbonic anhydrases. |
| Conditions | Target prediction based on SEA algorithm using ChEMBL20; experimental validation was performed on recombinant h-TNAP in a cell-free phosphatase assay. |
Why This Matters
A researcher requiring a tool compound to probe CPT1A or CA-related metabolic pathways should procure this entity, not the h-TNAP-active analog 2e.
- [1] Ejaz, S. A., et al. (2018). Distinctive inhibition of alkaline phosphatase isozymes by thiazol-2-ylidene-benzamide derivatives. Journal of Cellular Biochemistry, 119(8), 6501-6513. View Source
- [2] ZINC Database. SEA Predictions for ZINC000005944421. Accessed via zinc.docking.org. View Source
